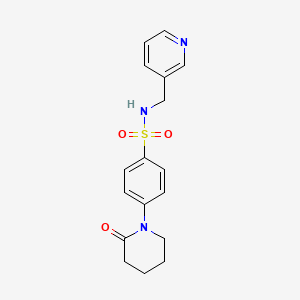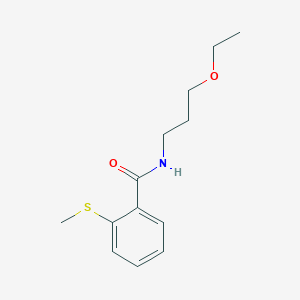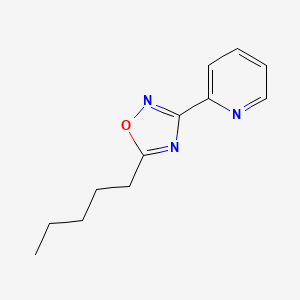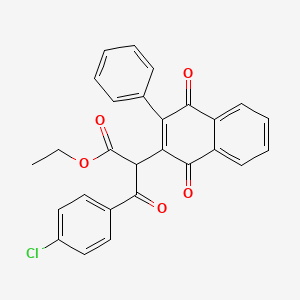
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is believed to exert its therapeutic effects by targeting the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted on mice, this compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to be involved in the pathogenesis of various diseases such as cancer and neurodegenerative diseases. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its effects on other cellular processes that are regulated by the NF-κB signaling pathway, such as cell proliferation and apoptosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridinemethanol to form 4-(3-pyridinylmethyl)benzenesulfonyl chloride. This intermediate is then reacted with piperidin-2-one to produce this compound.
Aplicaciones Científicas De Investigación
4-(2-oxo-1-piperidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, it has been shown to inhibit the growth of cancer cells by targeting the tumor microenvironment. In a study conducted on pancreatic cancer cells, this compound was found to reduce the expression of pro-inflammatory cytokines and chemokines, which are known to promote tumor growth and metastasis.
In the field of neuroscience, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In a study conducted on mice, this compound was found to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Propiedades
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-5-1-2-11-20(17)15-6-8-16(9-7-15)24(22,23)19-13-14-4-3-10-18-12-14/h3-4,6-10,12,19H,1-2,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSGYUSTHSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)

![2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)

![2-benzyl-1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5163313.png)
![6-methoxy-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5163319.png)


![ethyl [2,2,2-trifluoro-1-[(3-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5163339.png)
![1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5163345.png)


![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
